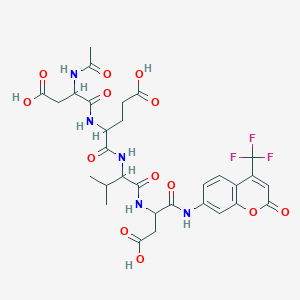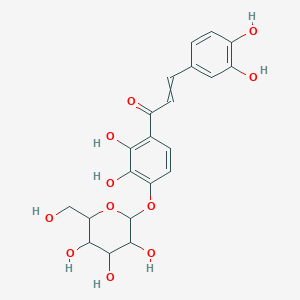
carbanide;palladium;N,N,N',N'-tetramethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine is a complex compound that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique properties and its ability to form stable complexes with metal ions, making it a valuable reagent in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine typically involves the reaction of palladium salts with N,N,N’,N’-tetramethylethane-1,2-diamine under controlled conditions. One common method includes the use of palladium(II) chloride and N,N,N’,N’-tetramethylethane-1,2-diamine in an inert atmosphere, followed by purification to obtain the desired complex .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The process may include additional steps such as recrystallization and filtration to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by its palladium center.
Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.
Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of suitable ligands
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and oxygen.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halides and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium oxides, while substitution reactions can produce various palladium complexes .
Aplicaciones Científicas De Investigación
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine involves its ability to form stable complexes with metal ions. This property allows it to act as a catalyst in various chemical reactions. The palladium center plays a crucial role in facilitating these reactions by coordinating with substrates and promoting the formation of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylethylenediamine: A related compound that also acts as a ligand for metal ions.
Dimethylpalladium complexes: Similar palladium complexes with different ligands.
Uniqueness
Carbanide;palladium;N,N,N’,N’-tetramethylethane-1,2-diamine is unique due to its specific combination of palladium and N,N,N’,N’-tetramethylethane-1,2-diamine, which provides it with distinct catalytic properties and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C8H22N2Pd-2 |
|---|---|
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
carbanide;palladium;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2CH3.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1; |
Clave InChI |
LEVFRSHNLAPHIV-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CN(C)CCN(C)C.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)


![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)





![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)


